molecular formula C27H32N4O3 B3017205 Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate CAS No. 1251674-12-0

Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate

Cat. No. B3017205
CAS RN: 1251674-12-0
M. Wt: 460.578
InChI Key: RDQRZLPZXNQUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a useful research compound. Its molecular formula is C27H32N4O3 and its molecular weight is 460.578. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Interaction Studies : This compound is part of research efforts exploring complex molecular interactions and synthesis processes. For instance, the study of the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates highlights the compound's role in understanding hydrogen bonding and complex formation dynamics within organic chemistry. The research utilized NMR spectroscopy and quantum chemical calculations to study substituent effects on association, indicating the intricate balance of electronic and steric factors influencing molecular interactions (Ośmiałowski et al., 2013).

Organic Synthesis : Another application involves the construction of 1-Naphthols through benzannulation, using aromatic tert-butyl ynol ethers as precursors. This process underlines the versatility of the compound in facilitating reactions that yield valuable organic structures, showcasing the methodology's efficiency and regioselectivity for organic synthesis (Bai et al., 2015).

Molecular Structure Elucidation : Research on the molecular structures and properties of derivatives related to benzo[c][1,5] naphthyridine and benzo[f][1,7] naphthyridine, including those with methyl, formyl, and amino groups, provides insights into the structural aspects of such compounds. These studies, supported by 1H NMR spectroscopy, contribute to the understanding of the biological activity and chemical properties of these molecules (Chrzastek et al., 1994).

Photopolymerization Processes : The compound is also mentioned in the context of nitroxide-mediated photopolymerization, indicating its potential use in advanced materials science. A study describes the use of a novel alkoxyamine bearing a chromophore group for photoinitiated polymerization, demonstrating the compound's utility in developing photopolymerization techniques (Guillaneuf et al., 2010).

Molecular Probes for Environmental and Biological Sciences : The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols exemplifies the compound's application in chemical sensing. Such probes, utilizing reaction-based mechanisms, highlight the compound's relevance in designing sensitive and selective sensors for environmental and biological analysis (Wang et al., 2012).

properties

IUPAC Name

butyl 4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-4-5-16-34-27(33)20-10-12-21(13-11-20)30-24-22-14-9-18(2)29-25(22)28-17-23(24)26(32)31-15-7-6-8-19(31)3/h9-14,17,19H,4-8,15-16H2,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQRZLPZXNQUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate

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